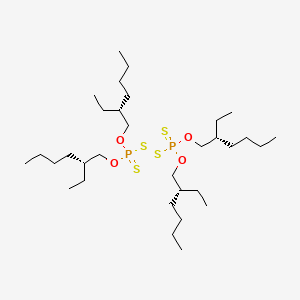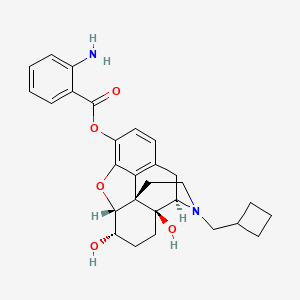
Nalbuphine 3-anthranilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalbuphine 3-anthranilate is a semi-synthetic opioid analgesic compound. It is derived from nalbuphine, which is a mixed κ-agonist/μ-antagonist opioid. Nalbuphine is known for its analgesic properties and is used to treat moderate to severe pain. The addition of the anthranilate group to nalbuphine potentially modifies its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nalbuphine 3-anthranilate involves the reaction of nalbuphine with anthranilic acid. The process typically includes the following steps:
Activation of Anthranilic Acid: Anthranilic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated anthranilic acid is then reacted with nalbuphine under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Purification: The crude product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
Nalbuphine 3-anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The anthranilate group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: Substituted nalbuphine derivatives with modified functional groups.
Scientific Research Applications
Nalbuphine 3-anthranilate has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on opioid activity.
Biology: Investigated for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Explored for its analgesic properties and potential use in pain management, especially in cases where traditional opioids are less effective or have undesirable side effects.
Mechanism of Action
Nalbuphine 3-anthranilate exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at κ-opioid receptors and as an antagonist or partial agonist at μ-opioid receptors. This dual action results in effective pain relief with a lower risk of respiratory depression and addiction compared to traditional opioids. The anthranilate group may influence the compound’s binding affinity and selectivity for these receptors, potentially enhancing its therapeutic profile.
Comparison with Similar Compounds
Similar Compounds
Nalbuphine: The parent compound, used for pain relief with similar receptor activity.
Buprenorphine: Another mixed agonist-antagonist opioid with higher potency and a longer duration of action.
Pentazocine: A κ-agonist/μ-antagonist opioid with similar analgesic properties but different side effect profiles.
Uniqueness
Nalbuphine 3-anthranilate is unique due to the presence of the anthranilate group, which may enhance its pharmacokinetic properties and reduce side effects. This structural modification distinguishes it from other opioids and makes it a promising candidate for further research and development.
Properties
CAS No. |
104160-14-7 |
|---|---|
Molecular Formula |
C28H32N2O5 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-aminobenzoate |
InChI |
InChI=1S/C28H32N2O5/c29-19-7-2-1-6-18(19)26(32)34-21-9-8-17-14-22-28(33)11-10-20(31)25-27(28,23(17)24(21)35-25)12-13-30(22)15-16-4-3-5-16/h1-2,6-9,16,20,22,25,31,33H,3-5,10-15,29H2/t20-,22+,25-,27-,28+/m0/s1 |
InChI Key |
DPEUYHUBXBQEHM-QLDGPFJWSA-N |
Isomeric SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O |
Canonical SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


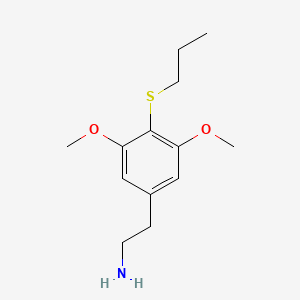
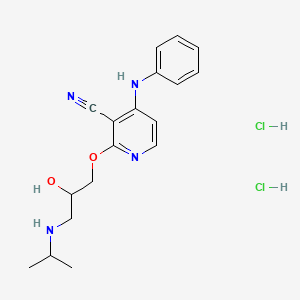
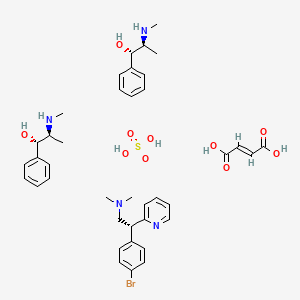
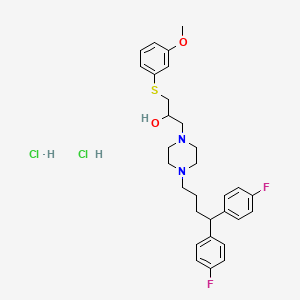
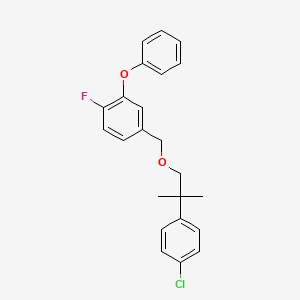
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)


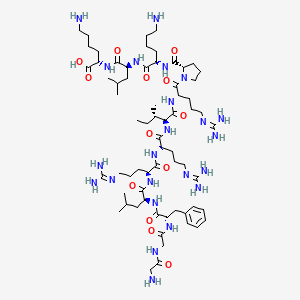
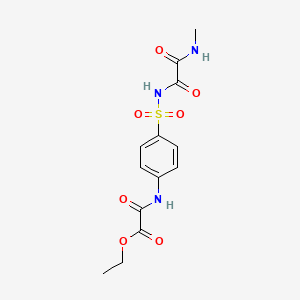
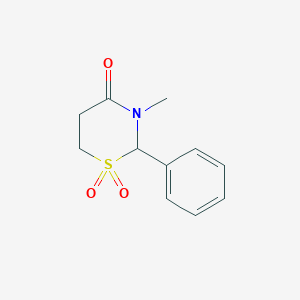
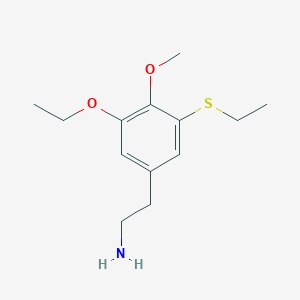
![4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]](/img/structure/B12761350.png)
